8-Fluoro-2-tetralone

説明

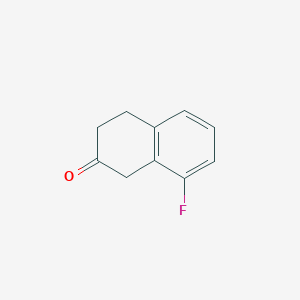

8-Fluoro-2-tetralone, also known as 8-fluoro-3,4-dihydronaphthalen-2(1H)-one, is a chemical compound with the molecular formula C10H9FO and a molecular weight of 164.18 g/mol. This compound is part of the tetralone family, which are bicyclic organic compounds containing a ketone functional group. The presence of a fluorine atom at the 8th position of the tetralone structure imparts unique chemical and physical properties to the compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2-tetralone can be achieved through various methods. One common approach involves the selective fluorination of tetralone derivatives. For instance, fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position . Another method involves the Claisen condensation followed by selective fluorination, yielding fluorinated tetralone derivatives in moderate to high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced fluorination techniques. The use of fluorinating agents such as Selectfluor in combination with catalysts can enhance the efficiency and selectivity of the fluorination reaction .

化学反応の分析

Types of Reactions

8-Fluoro-2-tetralone undergoes various chemical reactions, including:

Oxidation: The ketone group in this compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ketone group can yield alcohols or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

8-Fluoro-2-tetralone is primarily utilized in medicinal chemistry as a scaffold for developing pharmaceuticals targeting cancer and other diseases. The incorporation of fluorine can significantly alter the pharmacokinetic properties of drug candidates, enhancing their bioavailability and metabolic stability.

Case Studies:

- Anticancer Activity: Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

- Nucleoside Pharmacophore: The compound is part of the fluorinated nucleoside pharmacophore, which has demonstrated significant antiviral properties. FDA-approved drugs based on this pharmacophore are currently being explored in clinical trials for efficacy against viral infections, including COVID-19 .

Virology and Infectious Diseases

In the field of virology, this compound serves as a crucial component in developing nucleoside-based antiviral drugs. Its structural modifications enhance the stability of glycosidic bonds in nucleosides, which is vital for their activity against viral pathogens.

Research Findings:

- COVID-19 Treatment: Fluorinated nucleos(t)ides have shown promise in treating SARS-CoV-2 infections by improving the stability and efficacy of antiviral agents .

Structural Biology

The incorporation of fluorine into the tetralone structure affects its interaction with biological targets at the molecular level. This has implications for drug design, particularly in enhancing binding affinities to enzymes and receptors.

Molecular Docking Studies:

- Binding Affinity: Molecular docking simulations indicate that this compound can bind effectively to specific enzymes involved in cancer progression, suggesting its potential as a lead compound for drug development .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as an intermediate for constructing more complex molecules. Its unique structure allows chemists to explore various synthetic routes to develop derivatives with enhanced properties.

Synthesis Methods:

- Various synthetic approaches have been developed to produce this compound, including electrophilic fluorination methods and palladium-catalyzed reactions .

Data Table: Applications Overview

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Scaffold for anticancer drugs and other pharmaceuticals | Antiproliferative effects against cancer cell lines; part of nucleoside pharmacophore |

| Virology | Development of antiviral agents | Effective against SARS-CoV-2; enhances stability of glycosidic bonds |

| Structural Biology | Interaction with biological targets through molecular modeling | Effective binding to enzymes involved in cancer progression |

| Synthetic Organic Chemistry | Intermediate for synthesizing complex organic molecules | Various synthetic methods explored; potential for creating derivatives with improved activity |

作用機序

The mechanism of action of 8-Fluoro-2-tetralone involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, it may induce apoptosis or inhibit cell proliferation through various pathways .

類似化合物との比較

Similar Compounds

2-Tetralone: Lacks the fluorine atom, resulting in different chemical and physical properties.

8-Chloro-2-tetralone: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

8-Bromo-2-tetralone: Contains a bromine atom, which also affects its chemical behavior and applications.

Uniqueness of 8-Fluoro-2-tetralone

The presence of the fluorine atom at the 8th position makes this compound unique compared to its analogs. Fluorine’s high electronegativity and small size can significantly alter the compound’s reactivity, stability, and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications .

生物活性

8-Fluoro-2-tetralone is a fluorinated derivative of tetralone, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorine atom at the 8th position, which significantly influences its chemical properties and biological interactions. Research has indicated that this compound may exhibit antimicrobial and anticancer properties, making it a subject of interest for drug development.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

- IUPAC Name : 8-Fluoro-1,2,3,4-tetrahydronaphthalen-2-one

- Molecular Formula : CHFO

- Molecular Weight : 168.16 g/mol

The introduction of fluorine alters the electronic distribution and lipophilicity of the compound, potentially enhancing its bioactivity and selectivity towards biological targets.

The mechanism of action for this compound involves its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes linked to cancer progression and microbial resistance. The structural characteristics allow it to serve as a scaffold for developing novel therapeutic agents targeting multiple biological endpoints.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer effects in various cancer cell lines. A notable study highlighted its cytotoxicity against colorectal cancer (CRC) cell lines, where it induced cell cycle arrest at the G2/M phase. The compound's ability to regulate cyclin B1 expression was significant in promoting apoptosis in cancer cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | <10 | Induces G2/M phase arrest |

| COLO205 | 17.0 | Cytotoxicity via apoptosis |

| BGC-823 | 503.4 | Inhibition of tumor growth |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it possesses effective inhibitory action against various bacterial strains, which could be attributed to its unique structural features that enhance membrane permeability and disrupt bacterial cellular processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have provided insights into how modifications to the tetralone structure can influence biological activity. The fluorine atom's presence at the 8th position is critical for enhancing both the lipophilicity and binding affinity to target proteins involved in disease pathways. Comparative analysis with other halogenated tetralones (e.g., chloro and bromo derivatives) indicates that fluorination results in superior biological activity due to increased stability and reactivity .

Case Studies

- Study on Colorectal Cancer : A study involving HCT-116 cells demonstrated that treatment with this compound led to significant apoptosis through ROS generation and tubulin targeting mechanisms. The compound was shown to outperform traditional chemotherapeutics like Taxol in terms of efficacy and safety .

- Antimicrobial Screening : In a series of antimicrobial assays, this compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimal cytotoxicity towards non-cancerous cells, indicating a favorable therapeutic index .

特性

IUPAC Name |

8-fluoro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCCLMXABWLNIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399774 | |

| Record name | 8-FLUORO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127169-82-8 | |

| Record name | 8-FLUORO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。